Pristanate
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Overview
Description
Pristanate is a methyl-branched fatty acid anion that is the conjugate base of pristanic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a methyl-branched fatty acid anion, a long-chain fatty acid anion and a 2-methyl fatty acid anion. It is a conjugate base of a pristanic acid.
Scientific Research Applications
Isoprenoid Hydrocarbons in Recent Sediments
Pristane, identified in marine sediments, suggests a biochemical origin and plays a role in understanding sedimentary environments and biogeochemical processes (Blumer & Snyder, 1965).
Pristanate in Immunoactivation
Large-scale synthesis of immunoactivating natural product, pristane
Pristane is synthesized for use as an adjuvant in monoclonal antibody production, demonstrating its significance in biotechnological applications (Tanaka et al., 2007).
Microbial Degradation of this compound
Degradation of pristane in bacteria
Certain bacterial strains like Rhodococcus ruber and Mycobacterium neoaurum effectively utilize pristane, indicating its biodegradability and the ecological implications of its microbial metabolism (Le Thi Nhi-Cong et al., 2009).
This compound in Zooplankton
Pristane in Zooplankton
Found in high concentrations in certain copepods, pristane's occurrence in zooplankton highlights its role in marine food webs and ecological studies (Blumer, Mullin & Thomas, 1963).
This compound in Protein Kinase Activation
Activation of Protein Kinase by pristane
Pristane's ability to activate protein kinase C suggests its potential in studying cell differentiation and tumor promotion mechanisms (Janz, Gawrisch & Lester, 1995).
This compound in Biomarker Studies
Biomarkers or not biomarkers?
The study on the origin of pristane and its formation from methyltrimethyltridecylchromans (MTTCs) during diagenesis provides valuable insights into geological and petroleum studies (Li et al., 1995).
This compound in Rheumatoid Arthritis Models
Pristane-induced arthritis in rats
Pristane-induced arthritis serves as a model for studying rheumatoid arthritis, demonstrating pristane's utility in medical research and drug testing (Tuncel et al., 2016).
This compound in Anaerobic Degradation
Anaerobic degradation of pristane
This study under nitrate-reducing conditions highlights pristane's degradation in specific environmental conditions, contributing to our understanding of its biogeochemical cycle (Bregnard et al., 1997).
This compound in Microbial Metabolism
Microbial metabolism of pristane
The ability of soil bacteria to metabolize pristane underscores its ecological relevance and the microbial pathways involved in its degradation (McKenna & Kallio, 1971).
Properties
Molecular Formula |
C19H37O2- |
---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2,6,10,14-tetramethylpentadecanoate |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/p-1 |
InChI Key |
PAHGJZDQXIOYTH-UHFFFAOYSA-M |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)[O-] |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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